molecular formula C17H17NO B7790968 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene

1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene

Cat. No.: B7790968
M. Wt: 251.32 g/mol
InChI Key: PDKPRWFMRVBCOB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and physical properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using microwave-assisted synthesis, which significantly reduces reaction time and increases yield. The use of solid-phase synthesis and continuous flow reactors are also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its α,β-unsaturated carbonyl system allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKPRWFMRVBCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030257
Record name 4-Dimethylaminochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030-27-9
Record name 4-Dimethylaminochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetophenone (28.0 g, 0.15 mole) and 4-dimethylaminobenzaldehyde (22.35 g, 0.15 mole) were dissolved in methanol (150 ml) in a 500 ml, 3-necked round bottom flask. The flask was wrapped in aluminium foil to exclude light and was fitted with a mechanical stirrer and a water cooled condenser. The third neck was stoppered and used to obtain samples for monitoring during the reaction. Aqueous sodium hydroxide solution (50 ml of 30% w/v) was added dropwise to the vigorously stirred clear methanolic solution. A yellow/orange solid started separating from the reaction solution (which had turned orange) after about 24 hours. Stirring was continued for about 48 hours at ambient temperature and the intermediate title compound was isolated by vacuum filtration, washed successively with water, methanol and petroleum ether (40-60° C.) and dried in vacuo to give 23.3 g (62% of theory) of 1-phenyl-3-(4-dimethylaminophenyl)-1-oxo-prop-2-ene with a melting point of 112-114° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
22.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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